molecular formula C14H16N2O3S B3259950 5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 325732-22-7

5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B3259950
CAS No.: 325732-22-7
M. Wt: 292.36 g/mol
InChI Key: ICAQRSIPRPLNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Broad Medicinal Applications of Sulfonamides

Sulfonamides, being the first type of synthetic antimicrobial drugs, have played a significant role in treating infectious diseases. Beyond their classical use as antibacterial agents, sulfonamide derivatives have been explored for their wide medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities. Research highlights the potential for new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, providing valuable insights for rational drug design (He Shichao et al., 2016).

Anticancer and Antitumor Properties

Sulfonamides have shown promising anticancer and antitumor properties, indicating their importance in developing bioactive substances with potential antitumor applications. This underscores the significant role of sulfonamides in medicinal chemistry, fostering their inclusion in future drug planning and synthesis (Helloana Azevedo-Barbosa et al., 2020).

Innovative Drug Design and Synthesis

The synthesis of novel cyclic compounds containing aminobenzenesulfonamide has opened new avenues in organic synthesis and pharmaceutical industry applications. These efforts aim at discovering sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and drug development (Kyosuke Kaneda, 2020).

Environmental and Human Health Impact

The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses potential hazards to human health. The environmental persistence of these compounds can lead to microbial population changes, underscoring the need for effective management and reduction of these environmental contaminants (W. Baran et al., 2011).

Future Directions

The future directions for the study of “5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry and other fields could be investigated. Given the interest in similar compounds, such as aminopyrazoles , there is potential for “this compound” to be a subject of future research.

Mechanism of Action

Target of Action

The primary target of 5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with COX-2, leading to the inhibition of the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound’s interaction with COX-2 has been confirmed through docking studies .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the arachidonic acid pathway , which is responsible for the production of prostanoids. These prostanoids are involved in various physiological processes, including inflammation, pain sensation, and fever generation. By blocking this pathway, the compound can alleviate symptoms associated with these processes .

Result of Action

The inhibition of COX-2 by the compound leads to a decrease in the production of prostanoids , which results in a reduction of inflammation and pain . In vitro studies have shown that the compound exhibits significant anti-inflammatory efficacy, leading to effective RBC membrane stabilization, inhibition of protein denaturation, and inhibition of COX enzymes .

Properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-3-4-11(15)9-14(10)20(17,18)16-12-5-7-13(19-2)8-6-12/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAQRSIPRPLNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207697
Record name 5-Amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325732-22-7
Record name 5-Amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325732-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Reactant of Route 2
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Reactant of Route 5
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
Reactant of Route 6
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.